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Compound of Interest

Compound Name: 1,3-Cyclohexanedione

Cat. No.: B196179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-
Cyclohexanedione (CAS No: 504-02-9), a significant intermediate in organic synthesis. The

document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, supported by detailed experimental protocols. A key focus is the

compound's keto-enol tautomerism, which profoundly influences its spectroscopic

characteristics.

Keto-Enol Tautomerism
1,3-Cyclohexanedione exists as an equilibrium mixture of its diketo and enol forms.[1] This

tautomerism is a critical factor in interpreting its spectroscopic data, as signals for both forms

may be present, with their ratio often depending on the solvent and temperature.[1][2] In

solution, the enol form can be stabilized by intermolecular hydrogen bonding. The equilibrium

between these two forms is a dynamic process that can be studied using techniques like NMR

spectroscopy.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,3-Cyclohexanedione
and understanding its tautomeric equilibrium. Spectra are typically recorded in deuterated

solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b196179?utm_src=pdf-interest
https://www.benchchem.com/product/b196179?utm_src=pdf-body
https://www.benchchem.com/product/b196179?utm_src=pdf-body
https://www.benchchem.com/product/b196179?utm_src=pdf-body
https://www.researchgate.net/publication/253022440_NMR_and_theoretical_investigation_of_the_keto_enol_tautomerism_in_cyclohexane-13-diones
https://www.researchgate.net/publication/253022440_NMR_and_theoretical_investigation_of_the_keto_enol_tautomerism_in_cyclohexane-13-diones
https://pubmed.ncbi.nlm.nih.gov/39152891/
https://www.researchgate.net/publication/253022440_NMR_and_theoretical_investigation_of_the_keto_enol_tautomerism_in_cyclohexane-13-diones
https://studylib.net/doc/10287698/keto-enol-tautomerism-of-dimedone-studied-by-dynamic-nmr-...
https://www.benchchem.com/product/b196179?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39152891/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Data
The ¹H NMR spectrum of 1,3-Cyclohexanedione in CDCl₃ displays signals corresponding to

the protons in both the diketo and the more stable enol tautomer.

Chemical Shift (δ,

ppm)
Multiplicity Integration

Assignment (Enol

Form)

~11.0 Singlet (broad) 1H Enolic -OH

5.45 Singlet 1H Vinylic CH

2.40 Triplet 4H
CH₂ adjacent to C=O

and C=C

1.95 Quintet 2H CH₂ at C5

Note: Data is compiled from typical values and may vary slightly based on experimental

conditions.

¹³C NMR Data
The ¹³C NMR spectrum further confirms the presence of the enol form as the major tautomer in

solution.

Chemical Shift (δ, ppm) Assignment (Enol Form)

199.0 C=O (Ketone)

190.0 C-OH (Enol)

101.0 =CH (Vinylic)

36.5 CH₂ (C6)

30.0 CH₂ (C4)

21.0 CH₂ (C5)

Note: Data is compiled from typical values and may vary slightly based on experimental

conditions.[4][5][6]
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Experimental Protocol: Solution-State NMR
Sample Preparation: Accurately weigh 10-20 mg of 1,3-Cyclohexanedione for ¹H NMR (or

50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃) in a clean vial.[7][8] Ensure the solid is fully dissolved; gentle vortexing

or sonication can be applied.[7][8]

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR

tube, ensuring the liquid height is at least 4-5 cm.[7][9] Avoid introducing any particulate

matter.[8][9]

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.

Acquisition:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[7]

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high

resolution and sharp peaks.[7]

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H

or ¹³C) to maximize signal reception.[7]

Data Collection: Set the appropriate acquisition parameters (e.g., number of scans,

spectral width, pulse sequence) and initiate the experiment.[7]

Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the

frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the

spectrum is referenced using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

spectrum of 1,3-Cyclohexanedione is characterized by strong absorptions corresponding to its
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carbonyl and enolic functionalities.

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

3400-2400 Strong, Broad
O-H stretch (hydrogen-bonded

enol)

~2950 Medium C-H stretch (aliphatic CH₂)

~1600 Strong
C=O stretch (conjugated

ketone)

~1560 Strong C=C stretch (enol)

Note: Data compiled from spectra obtained via KBr pellet or Nujol mull.[5][10][11] Peak

positions can vary with the sampling method.

Experimental Protocol: KBr Pellet Method
Sample Preparation: Grind 1-2 mg of dry 1,3-Cyclohexanedione powder in a clean agate

mortar.[12]

Mixing: Add approximately 100-200 mg of spectroscopy-grade potassium bromide (KBr)

powder to the mortar.[12][13] Mix thoroughly with the sample by grinding until a fine,

homogeneous powder is obtained.[12] Work quickly to minimize moisture absorption by the

hygroscopic KBr.[14]

Pellet Formation: Transfer a portion of the mixture into a pellet-forming die.

Pressing: Place the die into a hydraulic press and apply a force of approximately 8-10 tons

for several minutes to form a transparent or translucent pellet.[13][14]

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR

spectrometer.

Background Collection: Record a background spectrum using a pure KBr pellet or with an

empty sample compartment.[12]
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Sample Spectrum: Record the IR spectrum of the sample pellet. The final spectrum is

presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is used to determine the molecular weight and

fragmentation pattern of 1,3-Cyclohexanedione.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

112 21 [M]⁺ (Molecular Ion)

84 39 [M - CO]⁺

56 6 [C₃H₄O]⁺

55 31 [C₃H₃O]⁺

42 100 [C₂H₂O]⁺ (Base Peak)

Data Source: NIST Mass Spectrometry Data Center.[15][16] The molecular formula is C₆H₈O₂

with a molecular weight of 112.13 g/mol .[11][15][16]

Experimental Protocol: Electron Impact (EI-MS)
Sample Introduction: A small quantity of 1,3-Cyclohexanedione is introduced into the ion

source of the mass spectrometer. For a volatile solid like this, a direct insertion probe is

typically used, which is heated to vaporize the sample into the vacuum of the source.[17][18]

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy beam of electrons (typically 70 eV).[19][20] This collision ejects an electron from the

molecule, creating a positively charged molecular ion ([M]⁺), which is a radical cation.[17][19]

Fragmentation: The excess energy imparted during ionization causes the molecular ion to

fragment into smaller, characteristic ions and neutral fragments.[17][21]

Acceleration: The positively charged ions (both the molecular ion and fragment ions) are

accelerated out of the ion source by an electric field.[17][18]
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Mass Analysis: The accelerated ions travel through a mass analyzer (e.g., a magnetic sector

or a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[17][18]

Detection: The separated ions strike a detector, which generates a signal proportional to the

number of ions at each m/z value. This information is compiled to create the mass spectrum.

[17][18]

Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1,3-Cyclohexanedione.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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